molecular formula C16H22N4O2 B2799161 1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea CAS No. 899947-17-2

1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea

Cat. No.: B2799161
CAS No.: 899947-17-2
M. Wt: 302.378
InChI Key: KWBIWTSOLNJLOJ-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 2-morpholinoethylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The indole moiety may also play a role in binding to specific sites on the target molecule, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-1H-indol-3-yl)-3-(2-piperidinoethyl)urea: Similar structure with a piperidine ring instead of a morpholine ring.

    1-(1-methyl-1H-indol-3-yl)-3-(2-dimethylaminoethyl)urea: Similar structure with a dimethylamino group instead of a morpholine ring.

Uniqueness

1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea is unique due to the presence of the morpholine ring, which can influence its solubility, stability, and biological activity. The combination of the indole and morpholine moieties may provide a distinct pharmacological profile compared to other similar compounds.

Properties

IUPAC Name

1-(1-methylindol-3-yl)-3-(2-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-19-12-14(13-4-2-3-5-15(13)19)18-16(21)17-6-7-20-8-10-22-11-9-20/h2-5,12H,6-11H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBIWTSOLNJLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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